

# An In-depth Technical Guide to (3-(Dimethylcarbamoyl)phenyl)boronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B151366

[Get Quote](#)

IUPAC Name: **(3-(Dimethylcarbamoyl)phenyl)boronic acid**

This technical guide provides a comprehensive overview of **(3-(Dimethylcarbamoyl)phenyl)boronic acid**, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, detailing the compound's properties, key applications, and potential biological significance.

## Chemical and Physical Properties

**(3-(Dimethylcarbamoyl)phenyl)boronic acid**, also known by its synonym 3-(Dimethylcarbamoyl)benzeneboronic acid, is a white to off-white crystalline powder.<sup>[1]</sup> Its chemical structure features a phenylboronic acid moiety substituted with a dimethylcarbamoyl group at the meta position. This compound is valued for its ability to form stable complexes with diols, a characteristic that makes it an essential reagent in various chemical transformations.<sup>[1]</sup>

Table 1: Physicochemical Properties of **(3-(Dimethylcarbamoyl)phenyl)boronic acid**

| Property           | Value                                           | Reference           |
|--------------------|-------------------------------------------------|---------------------|
| IUPAC Name         | (3-(Dimethylcarbamoyl)phenyl)boronic acid       | <a href="#">[2]</a> |
| Synonym            | 3-(Dimethylcarbamoyl)benzeneboronic acid        | <a href="#">[3]</a> |
| CAS Number         | 373384-14-6                                     | <a href="#">[2]</a> |
| Molecular Formula  | C <sub>9</sub> H <sub>12</sub> BNO <sub>3</sub> | <a href="#">[2]</a> |
| Molecular Weight   | 193.01 g/mol                                    | <a href="#">[2]</a> |
| Appearance         | White to off-white crystalline powder           | <a href="#">[1]</a> |
| Purity             | ≥97%                                            | <a href="#">[2]</a> |
| Storage Conditions | 2-8 °C, sealed in dry, dark place               | <a href="#">[4]</a> |
| SMILES             | B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O                  | <a href="#">[2]</a> |
| InChI Key          | DCXXIDMHTQDSL-Y-UHFFFAOYSA-N                    | <a href="#">[2]</a> |

## Applications in Organic Synthesis

A primary application of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[\[1\]](#) This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.[\[1\]\[5\]](#)

While a specific protocol for a reaction using **(3-(Dimethylcarbamoyl)phenyl)boronic acid** is not readily available in the literature, a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid is provided below. This protocol can be adapted and optimized for specific substrates.

## Materials:

- Aryl halide (1.0 mmol)
- **(3-(Dimethylcarbamoyl)phenyl)boronic acid** (1.2-1.5 mmol)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ , 1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ , 2.0-3.0 mmol)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert atmosphere (Nitrogen or Argon)

## Procedure:

- To a dry reaction flask, add the aryl halide, **(3-(Dimethylcarbamoyl)phenyl)boronic acid**, and the base.
- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.



[Click to download full resolution via product page](#)

**Figure 1:** Generalized Suzuki-Miyaura Coupling Workflow.

## Biological Significance and Drug Development Potential

While specific biological data for **(3-(Dimethylcarbamoyl)phenyl)boronic acid** is not extensively documented in public literature, the broader class of phenylboronic acids has garnered significant attention in medicinal chemistry for their therapeutic potential, particularly in oncology.<sup>[6]</sup>

Boronic acid derivatives are a well-established class of proteasome inhibitors. The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in regulating cellular processes such as the cell cycle, apoptosis, and signal transduction.<sup>[7][8]</sup> Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the down-regulation of cell survival pathways, making it an effective strategy for cancer therapy.<sup>[8]</sup> The boronic acid moiety can form a reversible covalent bond with the active site threonine residue of the proteasome, leading to its inhibition.<sup>[9]</sup>

One of the key downstream effects of proteasome inhibition is the modulation of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.<sup>[8]</sup> In many cancer cells, the NF- $\kappa$ B pathway is constitutively active, promoting cell proliferation, survival, and inflammation. The activation of this pathway is dependent on the degradation of its inhibitor, I $\kappa$ B, by the proteasome. By inhibiting the proteasome, boronic acid-containing drugs can prevent I $\kappa$ B degradation, thereby sequestering NF- $\kappa$ B in the cytoplasm and inhibiting its pro-survival signaling.<sup>[8]</sup> Although direct studies on **(3-(Dimethylcarbamoyl)phenyl)boronic acid** are lacking, its structural similarity to other known proteasome inhibitors suggests it may have a similar mechanism of action.

[Click to download full resolution via product page](#)

**Figure 2:** Inhibition of the NF-κB Pathway by Proteasome Inhibitors.

## Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative biological data, such as  $IC_{50}$  or  $K_i$  values, for **(3-(Dimethylcarbamoyl)phenyl)boronic acid**.

Research in this area is ongoing, and future studies may elucidate the specific potency and efficacy of this compound in various biological assays. For context, other boronic acid-based proteasome inhibitors, such as bortezomib, exhibit potent anti-cancer activity with  $IC_{50}$  values in the nanomolar range against various cancer cell lines.[\[10\]](#)

## Conclusion

**(3-(Dimethylcarbamoyl)phenyl)boronic acid** is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. Based on the well-established pharmacology of the boronic acid pharmacophore, it is plausible that this compound may exhibit activity as a proteasome inhibitor, thereby affecting cancer cell signaling pathways such as NF- $\kappa$ B. However, a lack of specific experimental data for this particular molecule highlights the need for further investigation to fully characterize its biological activity and therapeutic potential. Researchers are encouraged to explore the synthesis of novel derivatives and to conduct detailed biological evaluations to unlock the full potential of this and related compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-(Dimethylcarbamoyl)phenylboronic Acid | 373384-14-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.nat.tum.de [bio.nat.tum.de]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-(Dimethylcarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151366#iupac-name-for-3-dimethylcarbamoyl-phenyl-boronic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)